2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

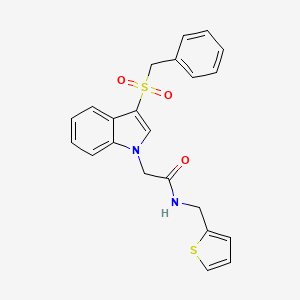

This compound features an indole core substituted at position 3 with a benzylsulfonyl group and at position 1 with an acetamide moiety. The acetamide’s nitrogen is further functionalized with a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S2/c25-22(23-13-18-9-6-12-28-18)15-24-14-21(19-10-4-5-11-20(19)24)29(26,27)16-17-7-2-1-3-8-17/h1-12,14H,13,15-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZIOATTXHKLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through sulfonylation reactions, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached via a nucleophilic substitution reaction, where the thiophene derivative reacts with an appropriate electrophile.

Formation of the Final Compound: The final step involves the acylation of the indole derivative with thiophen-2-ylmethyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene moieties, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles like amines or thiols, bases like triethylamine, solvents like dichloromethane.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted indole or thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit promising anticancer activities. The indole structure is known to interact with various cellular targets, potentially inhibiting cancer cell proliferation by disrupting key signaling pathways associated with tumor growth. Studies have shown that derivatives with indole structures can effectively inhibit cancer cell growth, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The benzylsulfonyl group in the compound acts as a pharmacophore, allowing it to bind to the active sites of enzymes involved in critical biological processes. This interaction can lead to the inhibition of enzyme activity, which is particularly relevant in pathways linked to cancer and inflammation. The compound's ability to engage in π-π stacking interactions with aromatic residues in proteins enhances its binding stability, further supporting its potential as an enzyme inhibitor .

Pharmacological Properties

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, indicating that this compound could be explored for its potential use in treating infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the benzylsulfonyl and indole groups significantly influence biological activity. Variations in these groups can enhance or diminish the compound's effectiveness against specific targets, making SAR an essential aspect of ongoing research into optimizing this compound for therapeutic use .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological effects and synthesis of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity in vitro using derivatives similar to this compound. |

| Study B | Reported enzyme inhibition effects on specific pathways related to cancer proliferation, supporting its potential as a therapeutic agent. |

| Study C | Explored antimicrobial properties against various pathogens, indicating broad-spectrum efficacy and potential clinical applications. |

These studies collectively underscore the importance of continued research into this compound's pharmacological potential.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Acetamide Cores

N-(3-Acetyl-2-thienyl)-2-bromoacetamide () :

This compound shares a thiophene-linked acetamide group but lacks the indole core. Its synthesis via a modified Gewald reaction highlights the versatility of thiophene intermediates in generating bioactive scaffolds. Spectroscopic data (¹H NMR, 13C NMR) confirm regioselective substitution patterns, which differ from the indole-based target compound .2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide () :

This analogue replaces the benzylsulfonyl group with a trifluoromethoxybenzylcarbamimidoyl moiety. The electron-withdrawing CF₃O group enhances metabolic stability compared to the sulfonyl group. NMR data (δ 4.82 ppm for CH₂) indicate distinct electronic environments for the acetamide chain .- N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (): Incorporates a thiazolidinone-thione ring fused to the indole, introducing additional hydrogen-bonding sites. The chloro substituent on the phenyl ring may enhance lipophilicity, contrasting with the target compound’s thiophene group .

Sulfonyl/Sulfanyl-Containing Analogues

- N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides (): These compounds feature a sulfanyl linker instead of a sulfonyl group. The sulfanyl moiety’s nucleophilic reactivity enables diverse functionalization but reduces oxidative stability compared to sulfonyl groups. Yields for these derivatives (e.g., 70–90%) suggest efficient thiol-displacement chemistry .

- The 37% yield highlights challenges in coupling sterically hindered sulfonamides .

Thiophene-Functionalized Analogues

- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): This flavouring agent shares the N-(thiophen-2-ylmethyl)acetamide substructure but replaces the indole core with a pyrazole-phenoxy system. Its cooling sensation is attributed to TRPM8 receptor activation, illustrating how minor structural changes redirect biological activity .

Antioxidant and Bioactive Derivatives

- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides (): These derivatives exhibit antioxidant activity (DPPH/FRAP assays) due to the hydroxyimino group’s radical-scavenging capacity. Compound 3j (with a 4-Cl-phenyl group) showed IC₅₀ values comparable to ascorbic acid, emphasizing the role of halogen substituents in enhancing activity .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : Sulfonyl groups (e.g., in the target compound) improve stability but may reduce bioavailability compared to sulfanyl analogues .

- Biological Activity : Thiophene and halogen substituents (Cl, CF₃) enhance lipophilicity and receptor binding, as seen in antioxidant and antimicrobial derivatives .

- Synthetic Efficiency : One-step Gewald reactions () and gold-catalyzed couplings () offer high yields but require optimization for complex substrates.

Biological Activity

The compound 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel sulfonamide-indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety, a benzylsulfonyl group, and a thiophen-2-ylmethyl acetamide side chain, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : Interaction with receptors can lead to altered signal transduction pathways, affecting cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against different microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 8 | |

| Fusarium oxysporum | 12.5 |

These results indicate that the compound has potent activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound significantly reduces pro-inflammatory cytokine levels in cell cultures. A notable case study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound, resulting in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production.

Case Studies

Case Study 1: Antifungal Efficacy Against Fusarium oxysporum

A study conducted on the antifungal efficacy of various indole derivatives included this compound. The compound exhibited an MIC of 12.5 µg/mL, outperforming traditional antifungal agents like miconazole (MIC 25 µg/mL). This suggests that modifications to the indole structure can enhance antifungal properties significantly .

Case Study 2: Inhibition of Enzymatic Activity

In another investigation, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The results indicated a strong inhibitory effect on COX-2 with an IC50 value comparable to established COX inhibitors . This positions the compound as a potential candidate for anti-inflammatory drug development.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the indole core and subsequent coupling with thiophen-2-ylmethylamine. Key steps include:

- Sulfonylation : Reacting 1H-indole with benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C to form the 3-benzylsulfonylindole intermediate .

- Acetamide formation : Coupling the sulfonylated indole with chloroacetyl chloride, followed by nucleophilic substitution with thiophen-2-ylmethylamine in a polar aprotic solvent (e.g., DCM or THF) at reflux . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (40–60°C for amidation) and stoichiometry (1.2–1.5 equivalents of amine for high yield).

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- ¹H-NMR : Signals for indole H-2 (~7.5–8.0 ppm), thiophene protons (~6.5–7.2 ppm), and methylene groups (N-CH₂, ~4.0–4.5 ppm) .

- ¹³C-NMR : Confirms sulfonyl (C-SO₂, ~55 ppm) and carbonyl (C=O, ~170 ppm) carbons .

- X-ray crystallography : Resolves stereoelectronic effects of the benzylsulfonyl group and thiophene orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antioxidant or anti-inflammatory properties?

SAR studies focus on modifying:

- Sulfonyl group : Replacing benzyl with electron-withdrawing groups (e.g., nitrobenzyl) may enhance oxidative stability and receptor binding .

- Thiophene substituents : Introducing halogens (e.g., Cl, F) or methoxy groups on the thiophene ring can improve solubility and metabolic resistance .

- Indole core : Methylation at the indole N-1 position reduces steric hindrance, potentially increasing bioavailability . Methodological approach :

- Synthesize analogs with systematic substitutions.

- Evaluate antioxidant activity via DPPH and FRAP assays (IC₅₀ values) .

- Assess anti-inflammatory effects using COX-2 inhibition assays (e.g., ELISA) .

Q. What computational tools are recommended for predicting metabolic stability and off-target interactions?

- MetaSite : Predicts metabolic soft spots (e.g., oxidation of the thiophene methyl group or sulfonyl moiety) by simulating cytochrome P450 interactions .

- Molecular docking (AutoDock Vina) : Models binding affinity to targets like COX-2 or serotonin receptors, prioritizing modifications to the acetamide linker or sulfonyl group .

- ADMET prediction (SwissADME) : Estimates logP (target <3 for oral bioavailability) and identifies potential hERG channel liabilities .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assays : Use identical protocols (e.g., DPPH concentration, incubation time) to minimize variability .

- Control for purity : Confirm compound purity (>95%) via HPLC before testing .

- Validate targets : Employ orthogonal assays (e.g., FRAP for antioxidant capacity and Western blotting for protein expression) .

Data Analysis and Validation

Q. What strategies are effective in analyzing crystallographic data for this compound?

- Mercury CSD : Visualize packing patterns and hydrogen-bonding networks (e.g., sulfonyl-oxygen interactions with adjacent aromatic rings) .

- PLATON : Check for twinning or disorder in the crystal lattice, which is common in flexible acetamide derivatives .

- R-factor convergence : Ensure R₁ < 0.05 and wR₂ < 0.10 during refinement using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.